molecular formula C9H18O3 B2431329 2-(2,2,5-Trimethyl-1,3-dioxan-5-yl)ethanol CAS No. 119117-08-7

2-(2,2,5-Trimethyl-1,3-dioxan-5-yl)ethanol

Cat. No. B2431329
CAS RN: 119117-08-7
M. Wt: 174.24
InChI Key: HUNFRZRMGWFSBB-UHFFFAOYSA-N
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Description

“2-(2,2,5-Trimethyl-1,3-dioxan-5-yl)ethanol” is a chemical compound with the molecular formula C8H16O3 and a molecular weight of 160.21 . It is also known by other names such as 2,2,5-Trimethyl-1,3-dioxane-5-methanol and 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane .


Molecular Structure Analysis

The InChI code for “2-(2,2,5-Trimethyl-1,3-dioxan-5-yl)ethanol” is 1S/C8H17NO2/c1-7(2)10-5-8(3,4-9)6-11-7/h4-6,9H2,1-3H3 . This indicates the connectivity and hydrogen count of the molecule but does not provide information about its 3D structure or conformation.


Physical And Chemical Properties Analysis

“2-(2,2,5-Trimethyl-1,3-dioxan-5-yl)ethanol” has a boiling point of 75 °C at 0.4 mmHg and a density of 1.062 g/mL at 25 °C . Its refractive index is 1.4520 .

Scientific Research Applications

Intermediates in Chemical Synthesis

  • 2-(2,2,5-Trimethyl-1,3-dioxan-5-yl)ethanol is used in the synthesis of various chemical intermediates. For instance, its derivatives have been employed in the creation of 1β-Methylcarbapenem intermediates, showcasing its utility in the synthesis of complex chemical structures (Jacopin et al., 2001).

Preparation of Isomeric Mixtures

  • The compound is involved in reactions that lead to the preparation of mixtures of isomers. For example, a mixture of isomers of 2-(1,3-dioxolan-4-yl)ethanol and 1,3-dioxan-4-ylmethanol has been prepared using reactions that involve 1,2,4-butanetriol and paraformaldehyde (Raskil’dina et al., 2018).

Renewable Fuel Additives

  • In the context of renewable energy, it has been utilized in the production of sustainable fuel additives. For instance, 2,3-Butanediol, a renewable alcohol, can be dehydrated to produce a mixture of 2-ethyl-2,4,5-trimethyl-1,3-dioxolanes, which have potential as sustainable gasoline blending components and industrial solvents (Harvey et al., 2016).

Polymer Chemistry

  • The compound finds applications in polymer chemistry, such as in the protection of carboxylic acids. It has been shown to be an effective protecting group for methacrylic acid in polymer chemistry, demonstrating its utility in controlled chemical reactions and polymer synthesis (Elladiou & Patrickios, 2012).

Chiral Molecule Synthesis

  • It plays a role in the synthesis of chiral molecules. For example, disymmetrically substituted 1,3-dioxan-2-yl radicals derived from this compound have been used to achieve highly diastereoselective cyclizations, important in the creation of chiral compounds (Stien et al., 1997).

Solvent Systems in Lignin Conversion

  • The compound is involved in solvent systems for the conversion of lignin, a renewable resource, into valuable phenolic monomers. Ethanol/1,4-dioxane/formic acid mixtures, including 1,3-dioxane derivatives, have been shown to efficiently depolymerize lignin, highlighting its potential in bioresource technology (Wu et al., 2019).

Surface Tension and Density Studies

  • It is used in studies of surface tension and density in mixtures, providing insights into the nature of intermolecular interactions in binary mixtures. This is crucial in understanding the behavior of various solvent systems (Calvo et al., 2004).

properties

IUPAC Name

2-(2,2,5-trimethyl-1,3-dioxan-5-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-8(2)11-6-9(3,4-5-10)7-12-8/h10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNFRZRMGWFSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(C)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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